Itraconazole Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application Summary

“Itraconazole Impurity B” is used in the analysis of itraconazole and its associated production impurities . It’s crucial in the development of methods for determining itraconazole and its impurities in pharmaceutical dosage forms .

Methods of Application

A method called “Rapid Liquid Chromatographic Determination” is used for the analysis of itraconazole and its associated production impurities . The optimum chromatographic conditions were achieved using an Agilent Zorbax Eclipse XDB C18 column, 1.8 µm (4.6 × 50 mm) installed in a column oven heater utilizing a gradient mobile phase of 0.08M tetrabutylammonium hydrogen sulfate buffer–acetonitrile (80:20, v/v), with ultraviolet detection at 235 nm . An Agilent 1200 RRLC Series was used for the UPLC analysis .

Results or Outcomes

The method was validated according to International Conference on Harmonization guidelines with respect to precision, accuracy, linearity, robustness and limits of detection and quantification . All parameters were found to be well within the stated guidelines . The total analysis time was reduced by two–thirds, from over 30 min (the current European Pharmacopeia method) to under 10 min, and the method is applicable for assay and related substance determination .

Quality Control in Drug Manufacturing

Application Summary

“Itraconazole Impurity B” is used in the quality control process during the manufacturing of itraconazole capsules . It helps in identifying and quantifying the impurities present in the drug .

Methods of Application

The method used for this application is Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) . The TLC plate used is Merck TLC silica gel 60 F254 Plate, 20 cm × 20 cm . The mobile phase consists of dichloromethane, 0.015 % w/v of ammonium acetate and 0.0003 % v/v of glacial acetic acid in water, 1,4-dioxane, and methanol (20:40:40, v/v/v) . The developed plates are examined under UV light (254 nm) .

Results or Outcomes

The chromatogram obtained from this method helps in identifying the impurities present in the itraconazole capsules . The impurities identified include Impurity B, Impurity C + D, Impurity E, Impurity F, and Impurity G .

Drug Biodistribution and Pharmacokinetics Studies

Application Summary

“Itraconazole Impurity B” is used in the development of analytical methods for quantification of itraconazole in polymeric nanoparticles, tissue, and plasma . This is crucial for itraconazole biodistribution and pharmacokinetics studies .

Methods of Application

The method used for this application is High-Performance Liquid Chromatography (HPLC) with fluorometric detection .

Results or Outcomes

The method developed is sensitive, low cost, viable for routine usage and has potential for application in itraconazole biodistribution and pharmacokinetics studies .

Identification Test for Itraconazole Capsules

Application Summary

“Itraconazole Impurity B” is used in the identification test for Itraconazole Capsules as published in BP 2019 . This test helps in verifying the identity of the drug .

Methods of Application

The method used for this application is Thin Layer Chromatography (TLC) . The TLC plate used is Merck TLC silica gel 60 F254 Plate, 20 cm × 20 cm . The mobile phase consists of dichloromethane, 0.015 % w/v of ammonium acetate and 0.0003 % v/v of glacial acetic acid in water, 1,4-dioxane, and methanol (20:40:40, v/v/v) . The developed plates are examined under UV light (254 nm) .

Results or Outcomes

The chromatogram obtained from this method helps in identifying the drug in the Itraconazole Capsules . The impurities identified include Impurity B, Impurity C + D, Impurity E, Impurity F, and Impurity G .

Assay Test for Itraconazole Capsules

Application Summary

“Itraconazole Impurity B” is used in the assay test for Itraconazole Capsules as published in BP 2019 . This test helps in determining the amount of active ingredient in the drug .

Methods of Application

The method used for this application is High-Performance Liquid Chromatography (HPLC) . The column used is Phenomenex Prodigy ODS (2) (150 mm × 4.6 mm, 5 μm) . The mobile phase consists of 48 volumes of acetonitrile and 52 volumes of 0.01M potassium dihydrogen orthophosphate previously adjusted to pH 3.0 with orthophosphoric acid .

Results or Outcomes

The chromatogram obtained from this method helps in determining the amount of active ingredient in the Itraconazole Capsules . The impurities identified include Impurity B, Impurity C + D, Impurity E, Impurity F, and Impurity G .

Orientations Futures

Propriétés

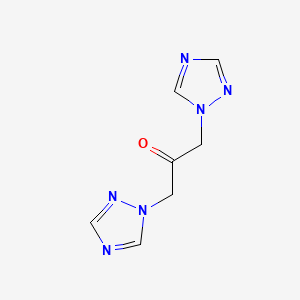

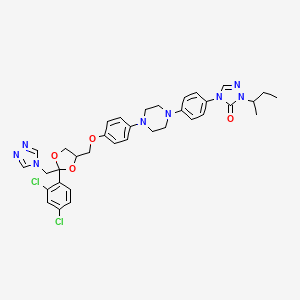

IUPAC Name |

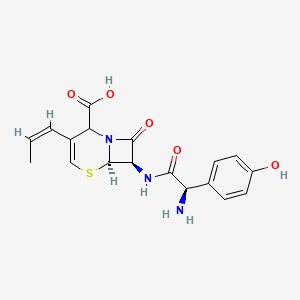

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGLVXBWFZNCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,4-Triazol-4-yl) Itraconazole | |

CAS RN |

854372-77-3 |

Source

|

| Record name | Itraconazole N4 Isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

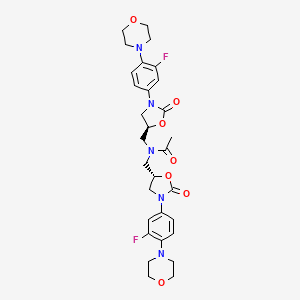

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)